3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-indole-4-carbonitrile
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Overview
Description
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-indole-4-carbonitrile is a complex organic compound that features a boron-containing dioxaborolane group and a triisopropylsilyl-protected indole moiety
Preparation Methods
The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-indole-4-carbonitrile typically involves multiple steps, starting from commercially available precursorsReaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the boron-containing group .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The boron-containing dioxaborolane group can be oxidized to form boronic acids or boronate esters.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The triisopropylsilyl group can be removed under acidic or basic conditions to reveal the free indole.
Coupling Reactions: The boron-containing group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and reducing agents such as lithium aluminum hydride .
Scientific Research Applications
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-indole-4-carbonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound’s unique structural features make it useful in the design of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or intermediate in the study of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of this compound largely depends on its application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations to yield desired products. The boron-containing group can facilitate cross-coupling reactions, while the triisopropylsilyl group provides protection to the indole moiety during synthetic steps .
Comparison with Similar Compounds
Similar compounds include other boron-containing indoles and silyl-protected indoles. Compared to these, 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-indole-4-carbonitrile offers a unique combination of stability and reactivity due to the presence of both the dioxaborolane and triisopropylsilyl groups. This makes it particularly valuable in synthetic applications where both protection and reactivity are required .
Properties
Molecular Formula |
C24H37BN2O2Si |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tri(propan-2-yl)silylindole-4-carbonitrile |
InChI |
InChI=1S/C24H37BN2O2Si/c1-16(2)30(17(3)4,18(5)6)27-15-20(22-19(14-26)12-11-13-21(22)27)25-28-23(7,8)24(9,10)29-25/h11-13,15-18H,1-10H3 |
InChI Key |
MVVVHEVBEXEJDT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=CC=CC(=C23)C#N)[Si](C(C)C)(C(C)C)C(C)C |
Origin of Product |
United States |
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